molecular formula C25H25ClN2O B13576685 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B13576685
M. Wt: 404.9 g/mol
InChI Key: DPQZTGRTPFXBTC-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(diphenylmethyl)piperazine with 2-chloroacetophenone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering cellular signaling processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one
  • 2-Chloro-1-[4-(benzyl)piperazin-1-yl]-2-phenylethan-1-one
  • 2-Chloro-1-[4-(phenylmethyl)piperazin-1-yl]-2-phenylethan-1-one

Uniqueness

2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C25H25ClN2O

Molecular Weight

404.9 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-chloro-2-phenylethanone

InChI

InChI=1S/C25H25ClN2O/c26-23(20-10-4-1-5-11-20)25(29)28-18-16-27(17-19-28)24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2

InChI Key

DPQZTGRTPFXBTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)Cl

Origin of Product

United States

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